![molecular formula C19H29N3O B256420 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B256420.png)
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic compound that belongs to the class of synthetic cannabinoids. It is also known as AM-678 or RCS-4. This compound is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. The purpose of
作用機序
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide binds to the CB1 receptor, which is primarily located in the brain and central nervous system. This binding activates the CB1 receptor, leading to the release of various neurotransmitters, including dopamine, serotonin, and GABA. The activation of the CB1 receptor also leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP, a second messenger that is involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the activation of the endocannabinoid system, the release of various neurotransmitters, and the inhibition of adenylate cyclase. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.
実験室実験の利点と制限
The advantages of using 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide in lab experiments include its potency, selectivity, and ability to activate the CB1 receptor. However, the limitations of using this compound in lab experiments include its potential for abuse, its potential for adverse side effects, and the lack of long-term safety data.
将来の方向性
The future directions for the research on 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide include the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications, and the evaluation of its safety and toxicity in long-term studies. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a synthetic cannabinoid that has shown promising results in scientific research applications. Its potent analgesic, anti-inflammatory, and neuroprotective effects make it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions. However, further research is needed to fully understand its pharmacological properties, safety, and efficacy.
合成法
The synthesis of 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide is a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 1-pentyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 3-bromopropylamine to form the intermediate product. This intermediate product is then reacted with 2-methylpropanoyl chloride to form the final product, 2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide.
科学的研究の応用
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide has been used in various scientific research applications, including the study of the endocannabinoid system, drug development, and the treatment of various medical conditions. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and other medical conditions.
特性
製品名 |
2-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]propanamide |
|---|---|
分子式 |
C19H29N3O |
分子量 |
315.5 g/mol |
IUPAC名 |
2-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C19H29N3O/c1-4-5-8-14-22-17-11-7-6-10-16(17)21-18(22)12-9-13-20-19(23)15(2)3/h6-7,10-11,15H,4-5,8-9,12-14H2,1-3H3,(H,20,23) |
InChIキー |
DCYRCEMTBBSUCX-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
正規SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



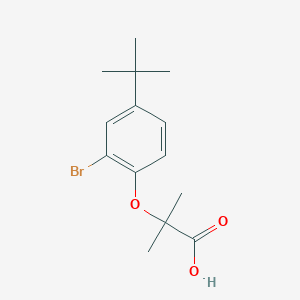
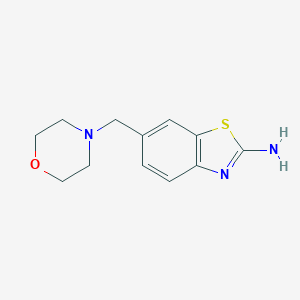
![4-{5,9'-Dichloro-1,1',2,10'b-tetrahydro-2-oxospiro(indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)-2'-yl}phenyl methyl ether](/img/structure/B256345.png)
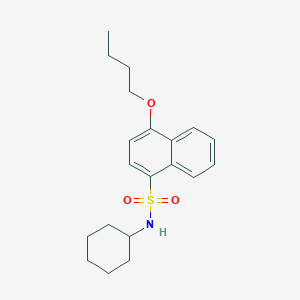
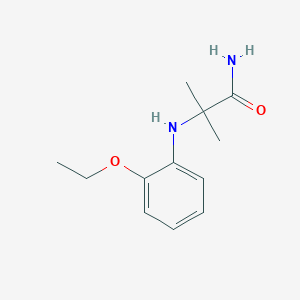
![1-(3,4-Dimethoxyphenyl)-2-(3-isopropoxypropyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256364.png)
![2-amino-N-(3-ethoxypropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256369.png)
![5-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256379.png)
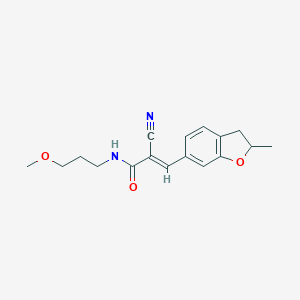
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B256382.png)
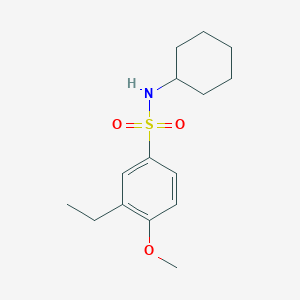
![N-[2-(1-isopentyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B256392.png)
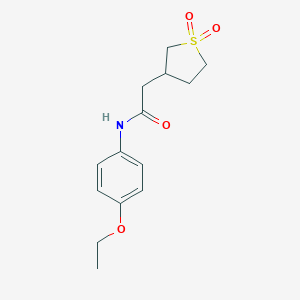
![9-Chloro-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256397.png)